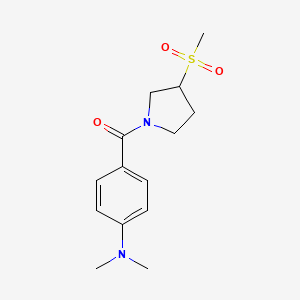

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline

Beschreibung

Eigenschaften

IUPAC Name |

[4-(dimethylamino)phenyl]-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-15(2)12-6-4-11(5-7-12)14(17)16-9-8-13(10-16)20(3,18)19/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDPOPIJNXHPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The N,N-dimethylaniline scaffold is widely utilized in organic synthesis and materials chemistry. Below is a detailed comparison of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline with structurally analogous compounds from the literature:

4-(9-Anthryl)-N,N-dimethylaniline

- Structure : Features a bulky anthracene group attached to the N,N-dimethylaniline core.

- Properties :

- Exhibits solvent-dependent fluorescence due to polarizability effects. The anthryl group induces charge-transfer interactions, leading to exciplex formation in polar solvents .

- Key Difference : Unlike the target compound, this derivative lacks electron-withdrawing groups (e.g., sulfonyl or carbonyl), resulting in stronger electron-donating behavior.

4-(2-(3-Chloropyridin-4-yl)vinyl)-N,N-dimethylaniline (BP-Cl)

- Structure : Contains a vinyl-linked 3-chloropyridine substituent.

- Properties: Synthesized via a one-step coupling reaction between 3-chloro-4-methylpyridine and 4-(dimethylamino)benzaldehyde. The extended conjugation enhances absorption in the visible spectrum . Key Difference: The vinyl spacer in BP-Cl allows for π-conjugation, whereas the target compound’s pyrrolidine-carbony linker may restrict conjugation, altering electronic delocalization.

Schiff Base Derivatives (e.g., 4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline)

- Structure : Imine-linked derivatives with para-substituted aromatic rings.

- Properties :

- Crystallographic studies reveal dihedral angles between aromatic rings ranging from 8.2° to 61.9°, influenced by substituents. The N–C bond lengths (1.216–1.315 Å) indicate variable conjugation .

- Key Difference : The rigid imine bond in Schiff bases contrasts with the flexible pyrrolidine-carbony linker in the target compound, which may enhance conformational adaptability.

Halogen-Substituted Derivatives (e.g., 4-(Bromo-4-chloro-α-phenylstyryl)-N,N-dimethylaniline)

- Structure : Halogenated styryl groups attached to the N,N-dimethylaniline core.

- Key Difference: Halogens introduce steric bulk and electronegativity, whereas the methanesulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bonding capacity.

Structural and Electronic Analysis

| Property | Target Compound | 4-(9-Anthryl)-N,N-dimethylaniline | BP-Cl | Schiff Base Derivatives |

|---|---|---|---|---|

| Electron Effects | Mixed (donor + acceptor) | Strong donor | Moderate donor-acceptor | Variable (depends on substituents) |

| Conjugation | Limited by pyrrolidine-carbony linker | Extended (anthracene) | Extended (vinyl spacer) | Rigid (imine bond) |

| Solubility | Moderate (polar groups) | Low (bulky anthracene) | Moderate | Low (crystalline nature) |

| Solid-State Interactions | Potential H-bonding (sulfonyl) | π-π stacking | Halogen bonding | Dihedral angle-dependent packing |

Biologische Aktivität

4-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methanesulfonyl group and a carbonyl moiety attached to an N,N-dimethylaniline structure. This unique configuration suggests potential interactions with biological systems, particularly in enzyme inhibition or receptor binding.

Synthesis

The synthesis of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with appropriate reagents to introduce the pyrrolidine and methanesulfonyl groups. The synthesis can be optimized through various methods, including solvent selection and temperature control, to maximize yield and purity.

Research indicates that compounds similar to 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The presence of the methanesulfonyl group can enhance the compound's ability to interact with enzymes, potentially leading to inhibition of specific metabolic pathways.

- Receptor Modulation : The structural features may allow for binding to various receptors, influencing cellular signaling pathways.

Case Studies

- Anticancer Activity : A study investigated the compound's effect on cancer cell lines, revealing that it inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction, as evidenced by increased markers of programmed cell death.

- Antimicrobial Properties : Another study assessed the antimicrobial activity of related compounds, finding significant inhibition against Gram-positive bacteria. This suggests that 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline may possess similar properties.

- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also poses risks at higher concentrations. LD50 values were determined through animal models, highlighting the need for careful dosing in therapeutic applications.

Data Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Induction of apoptosis in cancer cell lines |

| Antimicrobial Properties | Inhibition against Gram-positive bacteria | Significant antimicrobial activity observed |

| Toxicological Assessment | Evaluated toxicity levels | LD50 values indicate potential risks at high concentrations |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline?

- Methodology:

- Step 1: Start with N,N-dimethylaniline as the core structure. Introduce the pyrrolidine-1-carbonyl moiety via a nucleophilic acyl substitution reaction using 3-methanesulfonylpyrrolidine as the electrophile. Catalyze the reaction with Lewis acids (e.g., ZnCl₂) to activate the carbonyl group .

- Step 2: Optimize solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates and minimize side reactions. Monitor progress via TLC or HPLC .

- Step 3: Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Confirm structure via -NMR and HRMS .

Q. How can the electronic properties of the methanesulfonyl and carbonyl groups influence reactivity?

- Methodology:

- Use DFT calculations (e.g., Gaussian 09) to model electron density distribution. Compare HOMO-LUMO gaps of the sulfonyl and carbonyl groups to predict sites for electrophilic/nucleophilic attack .

- Validate experimentally via UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromic shifts .

Advanced Research Questions

Q. How do steric effects from the 3-methanesulfonylpyrrolidine group impact intermolecular interactions in supramolecular assemblies?

- Methodology:

- Conduct X-ray crystallography to analyze crystal packing. Compare with analogs lacking the sulfonyl group (e.g., 4-pyrrolidine-1-carbonyl-N,N-dimethylaniline) to identify steric hindrance patterns .

- Perform molecular docking studies (e.g., AutoDock Vina) to evaluate binding affinity with model receptors (e.g., cyclodextrins) .

Q. What mechanistic pathways explain contradictions in catalytic efficiency during cross-coupling reactions involving this compound?

- Methodology:

- Use kinetic isotope effects (KIE) and -labeling to trace reaction pathways. Compare with analogous compounds (e.g., 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline) to identify rate-determining steps .

- Analyze by in situ IR spectroscopy to detect transient intermediates (e.g., enolates or radical species) under varying temperatures .

Q. How does the compound’s fluorescence behavior correlate with intramolecular charge transfer (ICT) in excited states?

- Methodology:

- Measure fluorescence decay times using time-correlated single-photon counting (TCSPC) in solvents like 2-methyltetrahydrofuran (MTHF). Compare with anthryl-substituted analogs (e.g., 4-(9-anthryl)-N,N-dimethylaniline) .

- Apply Stark spectroscopy to quantify dipole moment changes upon photoexcitation .

Key Challenges and Contradictions

- Synthetic Reproducibility: Evidence and report conflicting yields for similar reactions, likely due to solvent purity or trace moisture. Pre-drying solvents over molecular sieves is critical.

- Photophysical Data Variability: Discrepancies in fluorescence decay times ( vs. ) may arise from differing excitation wavelengths or oxygen content. Use freeze-pump-thaw cycles for deaeration .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.